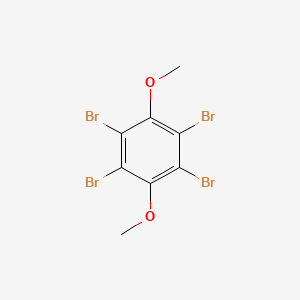

1,2,4,5-Tetrabromo-3,6-dimethoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19403-94-2 |

|---|---|

Molekularformel |

C8H6Br4O2 |

Molekulargewicht |

453.75 g/mol |

IUPAC-Name |

1,2,4,5-tetrabromo-3,6-dimethoxybenzene |

InChI |

InChI=1S/C8H6Br4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 |

InChI-Schlüssel |

HKFSRBRPQZBBFJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C(=C1Br)Br)OC)Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene

Historical and Established Synthetic Routes to 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene

The synthesis of the core tetrabrominated aromatic scaffold has historical roots in the direct halogenation of benzene (B151609). Early methods, dating back to the 19th century, involved the reaction of benzene with an excess of bromine, often at elevated temperatures in a sealed tube or in the presence of a catalyst such as iron(III) chloride. These approaches, while foundational, often resulted in a mixture of brominated isomers and required harsh reaction conditions.

The more direct and established route to this compound typically proceeds through a two-step sequence: the exhaustive bromination of a suitable hydroquinone (B1673460) derivative followed by etherification. The common starting material for this process is hydroquinone, which is first perbrominated to yield tetrabromohydroquinone (B181579). This intermediate is then subjected to a double etherification reaction to introduce the two methoxy (B1213986) groups.

A widely employed method for the methoxylation step is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of tetrabromohydroquinone using a strong base, such as sodium hydride or potassium hydroxide, to form the corresponding dialkoxide. This nucleophilic species then reacts with a methylating agent, typically methyl iodide or dimethyl sulfate (B86663), in an SN2 reaction to afford the desired this compound. The efficiency of this step is crucial and is influenced by the choice of solvent, base, and methylating agent.

Development of Novel and Sustainable Synthetic Approaches for this compound

While the historical routes provide a reliable means of synthesizing this compound, contemporary research has focused on developing more efficient, selective, and sustainable methods. These modern approaches aim to improve yields, reduce waste, and offer greater control over the substitution pattern.

Regioselective Bromination Techniques

The regioselective bromination of aromatic compounds is a critical aspect of modern organic synthesis. In the context of this compound, achieving the desired substitution pattern with high fidelity is paramount. The starting material for many modern syntheses is 1,4-dimethoxybenzene (B90301), which is a readily available and highly activated substrate for electrophilic aromatic substitution.

The two methoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. Since the para positions are already occupied by the methoxy groups, bromination occurs exclusively at the four remaining ortho positions. The exhaustive bromination of 1,4-dimethoxybenzene can be achieved using a variety of brominating agents. N-Bromosuccinimide (NBS) is a popular choice as it is easier to handle than elemental bromine and often leads to cleaner reactions. The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to control the extent of bromination. lookchem.com For instance, the use of a stoichiometric excess of NBS in a solvent like chloroform (B151607) or acetic acid can drive the reaction to completion, yielding the tetrabrominated product.

Recent studies have explored the use of more environmentally benign solvents and catalytic systems to improve the sustainability of the bromination process.

Selective Methoxylation Strategies

The introduction of the methoxy groups onto the pre-brominated aromatic ring is another area where modern synthetic strategies have made significant contributions. While the Williamson ether synthesis remains a workhorse, alternative methods that offer milder conditions or improved functional group tolerance are continuously being explored.

One approach involves the use of copper-catalyzed cross-coupling reactions. These methods can facilitate the formation of the C-O bond under conditions that may be more compatible with sensitive substrates. Another area of development is the use of phase-transfer catalysis. This technique can enhance the rate and efficiency of the Williamson ether synthesis by facilitating the transport of the alkoxide nucleophile between an aqueous and an organic phase, where the reaction with the methylating agent occurs.

The choice of methylating agent and base also plays a crucial role in the selectivity and yield of the methoxylation reaction. While methyl iodide and dimethyl sulfate are effective, concerns about their toxicity have led to the exploration of greener alternatives.

Mechanistic Insights into the Formation of this compound

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting the outcomes of new transformations. The synthesis of this compound involves two key mechanistic steps: electrophilic aromatic substitution for the bromination and nucleophilic substitution for the methoxylation.

Electrophilic Aromatic Substitution Mechanisms in Bromination

The bromination of 1,4-dimethoxybenzene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The methoxy groups are strong ortho, para-directing activators, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves.

The mechanism can be summarized in the following steps:

Generation of the electrophile: The brominating agent (e.g., Br₂) is polarized by a Lewis acid catalyst (if used) or the electron-rich aromatic ring itself, creating a more potent electrophile (Br⁺).

Nucleophilic attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the electron-donating methoxy groups.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product.

This process is repeated until all four available positions on the benzene ring are substituted with bromine atoms. The high degree of activation provided by the two methoxy groups facilitates the exhaustive bromination to the tetrabromo derivative.

Nucleophilic Substitution Mechanisms in Methoxylation

The introduction of the methoxy groups onto the tetrabrominated hydroquinone precursor typically occurs through a nucleophilic substitution reaction. The most common mechanism is a bimolecular nucleophilic substitution (SN2) reaction, as seen in the Williamson ether synthesis.

The key steps in this mechanism are:

Deprotonation: A strong base removes the acidic protons from the hydroxyl groups of tetrabromohydroquinone, generating a dianionic nucleophile (the dialkoxide).

Nucleophilic attack: The highly nucleophilic alkoxide oxygen atoms then attack the electrophilic carbon atom of the methylating agent (e.g., methyl iodide). This attack occurs from the backside of the carbon-leaving group bond in a concerted fashion.

Displacement of the leaving group: Simultaneously with the nucleophilic attack, the leaving group (e.g., iodide) is displaced, forming the new carbon-oxygen bond and yielding the dimethoxy ether product.

Alternatively, under certain conditions, a nucleophilic aromatic substitution (SNAr) mechanism could be considered, especially if the starting material were a tetrabrominated benzene ring with leaving groups other than hydrogen. However, for the methoxylation of tetrabromohydroquinone, the Williamson ether synthesis via an SN2 pathway is the more established and mechanistically sound approach. In a SNAr mechanism, the nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. lumenlearning.comlibretexts.org The presence of multiple electron-withdrawing bromine atoms on the ring would activate it towards such a nucleophilic attack. libretexts.org

Catalytic Approaches and Reaction Optimization in this compound Synthesis

The exhaustive bromination of 1,4-dimethoxybenzene to yield this compound necessitates potent electrophilic conditions. Catalysts play a crucial role in activating the bromine source, thereby enhancing its electrophilicity to overcome the decreasing reactivity of the ring with each successive bromination.

Lewis acids are commonly employed as catalysts in electrophilic aromatic halogenations. umkc.edulibretexts.org For the bromination of activated aromatic compounds like 1,4-dimethoxybenzene, a catalyst is essential to "convince" the aromatic ring to undergo substitution. umkc.edu The mechanism involves the formation of a highly electrophilic species, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org The final step is the deprotonation of this intermediate to restore aromaticity. libretexts.org

Reaction optimization is critical to achieve a high yield of the desired tetrabromo- product while minimizing the formation of partially brominated intermediates and other side products. Key parameters for optimization include:

Choice of Brominating Agent: While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst, other reagents like N-bromosuccinimide (NBS) are also effective. nih.gov NBS is known for its high regioselectivity in electrophilic aromatic brominations. nih.gov

Catalyst Selection: The choice and amount of Lewis acid catalyst can significantly influence the reaction rate and outcome. orgsyn.org

Solvent: The solvent can affect the solubility of reactants and the stability of intermediates. Halogenated solvents have been traditionally used, but other options are being explored. wku.edu

Temperature Control: Electrophilic aromatic substitutions are often exothermic. umkc.edu Controlling the reaction temperature is crucial to prevent side reactions and ensure selectivity. nih.gov For instance, careful temperature control has been shown to achieve high regioselectivity in the bromination of other substituted phenols. nih.gov

Stoichiometry: A sufficient molar excess of the brominating agent is required to ensure all four positions on the aromatic ring are substituted.

Table 1: Catalytic Systems and Conditions for Electrophilic Aromatic Bromination

| Catalyst Type | Brominating Agent | Substrate Example | Key Optimization Parameters |

| Lewis Acid (e.g., AlCl₃, FeBr₃) | Br₂ | Benzene, Activated Benzenes | Catalyst-to-substrate ratio, temperature control |

| N-Bromosuccinimide (NBS) | - | 1,4-Dimethoxy-2,3-dimethylbenzene | Solvent choice (e.g., acetonitrile), reaction temperature |

This table is generated based on principles of electrophilic aromatic substitution and may not represent a direct synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

Traditional electrophilic aromatic brominations often involve harsh conditions, corrosive reagents, and halogenated solvents, which are environmentally undesirable. wku.edu The application of green chemistry principles aims to mitigate these issues by developing more sustainable synthetic routes.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: The goal is to maximize the incorporation of all materials used in the process into the final product. The direct bromination of 1,4-dimethoxybenzene is inherently atom-economical.

Use of Safer Solvents: Efforts are being made to replace traditional halogenated solvents with greener alternatives. Acetonitrile, for example, has been used as a solvent for NBS brominations. nih.gov

Milder Reagents: The use of reagents like NBS can be considered a greener alternative to molecular bromine, as it is a solid and easier to handle. nih.gov

Catalysis over Stoichiometric Reagents: Employing catalysts, rather than stoichiometric amounts of activating reagents, is a core principle of green chemistry. Catalysts are used in smaller quantities and can often be recycled.

Energy Efficiency: Optimizing reaction conditions, such as conducting reactions at ambient temperature and pressure when possible, reduces energy consumption. nih.gov

Waste Prevention: Developing high-yield, selective reactions minimizes the formation of waste products, reducing the need for extensive purification.

Table 2: Green Chemistry Approaches in Electrophilic Bromination

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Solvent | Halogenated solvents (e.g., CCl₄, CHCl₃) | Acetonitrile, Ionic Liquids |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Reaction Conditions | High temperatures, harsh Lewis acids | Catalytic amounts of milder reagents, optimized temperature control |

This table highlights general green chemistry trends in electrophilic bromination that could be applicable to the synthesis of this compound.

Reactivity and Derivatization Pathways of 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions on 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a carbocation intermediate, known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the aromatic ring. libretexts.org

In the case of this compound, the two methoxy (B1213986) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the four bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, although they are also ortho-, para-directors. libretexts.org

Given that all available positions on the benzene ring are substituted, direct electrophilic aromatic substitution on this compound is highly unlikely to occur without the displacement of an existing substituent. The high degree of substitution also introduces significant steric hindrance, which would further impede the approach of an electrophile. A laboratory experiment involving the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) demonstrated that after dialkylation, further substitution is prevented by steric hindrance from the newly introduced bulky groups. chegg.comyoutube.com While no specific mechanistic studies on the electrophilic aromatic substitution of this compound are readily available, it can be inferred that the high steric crowding and the deactivating effect of the four bromine atoms would make such reactions extremely challenging under standard conditions. Any potential electrophilic attack would likely require harsh reaction conditions and could lead to a complex mixture of products, if any reaction occurs at all.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNA) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups. nih.gov

The bromine atoms on the this compound ring are potential leaving groups for nucleophilic aromatic substitution. However, the benzene ring is activated by two electron-donating methoxy groups, which is not favorable for classical SNAr reactions that typically require electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. nih.gov

Despite the activating nature of the methoxy groups, the high number of bromine atoms could potentially influence the reactivity. Research on other polyhalogenated aromatic compounds has shown that nucleophilic substitution can occur, although often under forcing conditions. For instance, the nucleophilic substitution of (4-methoxybenzyl)dimethylsulfonium chloride has been studied, revealing complex mechanistic pathways depending on the nucleophile and reaction conditions. nih.gov Without specific experimental data for this compound, it is difficult to predict the precise conditions and outcomes. However, it is plausible that strong nucleophiles under high temperatures could lead to the substitution of one or more bromine atoms, potentially through a benzyne (B1209423) mechanism or a radical-mediated pathway.

The methoxy groups in this compound can also be involved in substitution reactions, although this is less common than the displacement of halogens. One such reaction is transetherification, where an existing alkoxy group is replaced by another. Studies on 2,4-dimethoxynitrobenzene have shown that an alkoxy group can act as a leaving group in nucleophilic aromatic substitution, particularly with bulky nucleophiles. nih.gov In the case of this compound, the presence of four bromine atoms might influence the electron density at the carbon atoms bearing the methoxy groups, but specific studies on this type of reaction for this compound are not available.

Oxidative Reactivity and Transformation Products of this compound

The oxidation of hydroquinone (B1673460) dimethyl ethers can lead to the formation of quinones. For instance, 2-chloro-1,4-dimethoxybenzene (B1200979) can act as a cofactor in the oxidation of other substrates by lignin (B12514952) peroxidase. asm.org This suggests that the dimethoxybenzene core of the target molecule is susceptible to oxidation.

While specific studies on the oxidation of this compound are not readily found, it is plausible that under appropriate oxidizing conditions, the benzene ring could be oxidized. The presence of four bromine atoms would likely influence the reaction's feasibility and the nature of the resulting products. The high degree of substitution might render the ring more resistant to oxidation compared to less substituted dimethoxybenzenes.

Functionalization and Cross-Coupling Reactions Utilizing this compound

The bromine atoms on this compound serve as excellent handles for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. libretexts.orgnih.gov It is highly probable that this compound could undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. The reaction with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been studied, showing that sequential couplings are possible. nih.gov Given the equivalence of the four bromine atoms in this compound, controlling the degree of substitution could be a challenge, potentially leading to a mixture of mono-, di-, tri-, and tetra-substituted products depending on the stoichiometry of the reagents and reaction conditions.

The Sonogashira coupling is another important cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is also applicable to polyhalogenated aromatic compounds. researchgate.net It is expected that this compound could react with terminal alkynes under Sonogashira conditions to yield alkynyl-substituted dimethoxybenzene derivatives. Similar to the Suzuki coupling, controlling the extent of the reaction to achieve selective mono- or di-substitution would be a key synthetic challenge. The reactivity of different halogen leaving groups in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Below is a hypothetical data table illustrating the potential products from Suzuki-Miyaura and Sonogashira cross-coupling reactions with this compound, based on the general reactivity of these reactions.

| Reaction Type | Coupling Partner | Potential Product(s) | Catalyst System (Typical) |

| Suzuki-Miyaura | Phenylboronic acid | 1-Bromo-2,4,5-triphenyl-3,6-dimethoxybenzene, 1,2-Dibromo-4,5-diphenyl-3,6-dimethoxybenzene, etc. | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Phenylacetylene | 1-Bromo-2,4,5-tris(phenylethynyl)-3,6-dimethoxybenzene, 1,2-Dibromo-4,5-bis(phenylethynyl)-3,6-dimethoxybenzene, etc. | PdCl₂(PPh₃)₂, CuI, Et₃N |

This table is illustrative and based on the general principles of Suzuki-Miyaura and Sonogashira reactions. Specific yields and product distributions would require experimental validation.

Kinetic and Thermodynamic Aspects of this compound Reactions

The course of chemical reactions involving this compound can often be directed towards a specific product by carefully controlling the reaction conditions, a principle known as kinetic versus thermodynamic control. wikipedia.orglibretexts.org In a scenario with competing reaction pathways leading to different products, the kinetic product is the one that forms the fastest, typically having a lower activation energy. Conversely, the thermodynamic product is the most stable product, and its formation is favored under conditions that allow for equilibrium to be reached, such as higher temperatures and longer reaction times. wikipedia.orglibretexts.org

For polyhalogenated compounds like this compound, the differential reactivity of the halogen atoms can be exploited. For instance, in nucleophilic aromatic substitution reactions, the positions of the electron-withdrawing or -donating groups can influence which halogen is substituted first. While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in dedicated studies, the principles of kinetic and thermodynamic control are fundamental in predicting and optimizing the outcomes of its derivatization.

The table below illustrates the general principles of how reaction conditions can influence product distribution in reactions with competing pathways.

| Condition | Favored Product | Rationale |

| Low Temperature | Kinetic Product | The reaction pathway with the lower activation energy is favored, leading to the faster-forming product. wikipedia.org |

| High Temperature | Thermodynamic Product | Sufficient energy is available to overcome higher activation barriers and reach equilibrium, favoring the most stable product. wikipedia.org |

| Short Reaction Time | Kinetic Product | The reaction is stopped before equilibrium can be established, isolating the product that is formed more rapidly. |

| Long Reaction Time | Thermodynamic Product | The system is allowed to reach equilibrium, where the most stable product predominates. |

Utilization of this compound as a Precursor for Complex Organic Molecules

The rich functionality of this compound makes it a valuable starting material for the synthesis of a variety of complex organic molecules, including discotic liquid crystals, porphyrin analogues, and other functional materials. The bromine atoms serve as handles for the introduction of new functional groups through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Ullmann reactions, are particularly effective for the derivatization of this compound.

Ullmann Coupling: This copper-mediated reaction allows for the formation of biaryl compounds and aryl ethers. chem-station.combyjus.comwikipedia.orgorganic-chemistry.org While traditional Ullmann conditions are often harsh, modern modifications have improved its applicability.

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl halides, is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of conjugated systems. libretexts.orgnih.govorganic-chemistry.orgnih.govmdpi.com The reactivity of the four bromine atoms on this compound could potentially be controlled to achieve selective mono-, di-, tri-, or tetra-alkynylation.

The following table provides a hypothetical overview of potential cross-coupling reactions with this compound, based on established methodologies for similar polyhalogenated aromatic compounds.

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst/Reagents |

| Suzuki Coupling | Arylboronic acid | Poly- or oligo-phenylenes | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | Arylalkynes, enynes | Pd/Cu catalyst, base |

| Ullmann Coupling | Alcohol/Phenol (B47542) | Aryl ethers | Copper catalyst |

| Buchwald-Hartwig Amination | Amine | Arylamines | Pd catalyst, base |

Synthesis of Macrocycles and Porphyrin Analogues: The symmetrical arrangement of the bromine atoms on this compound makes it an attractive precursor for the synthesis of macrocyclic structures. By reacting it with appropriate difunctional reagents, it is conceivable to construct porphyrin-like molecules or other large ring systems. researchgate.netnih.govuakron.edumdpi.com For instance, condensation reactions with pyrrole (B145914) derivatives could potentially lead to novel core-modified porphyrins.

While direct experimental evidence for the synthesis of complex molecules starting from this compound is not extensively documented in readily available literature, its structural features strongly suggest its utility as a versatile building block in these areas of organic synthesis.

Advanced Structural and Electronic Characterization of 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene

X-ray Crystallographic Analysis of 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene

Molecular Geometry and Bond Parameters

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with four bromine atoms and two methoxy (B1213986) groups. The significant steric hindrance imposed by the bulky bromine atoms at the 1, 2, 4, and 5 positions is expected to influence the orientation of the methoxy groups at the 3 and 6 positions. In related substituted dimethoxybenzenes, the methoxy groups are often observed to be twisted out of the plane of the benzene ring. For instance, in 1,2-dimethoxybenzene (B1683551), the methoxy groups are found to be in a trans arrangement and twisted out of the aromatic plane. rsc.org A similar non-planar conformation is anticipated for this compound to alleviate steric strain between the bromine atoms and the methoxy groups.

The bond lengths and angles are expected to deviate from standard values for benzene derivatives due to the presence of electron-withdrawing bromine atoms and electron-donating methoxy groups. The C-Br bonds will have a length typical for bromo-aromatic compounds. The C-O bonds of the methoxy groups may exhibit some degree of double bond character due to resonance with the aromatic ring, potentially leading to a shortening of these bonds. The C-C bonds within the aromatic ring might show slight variations in length, reflecting the electronic effects of the substituents.

Table 1: Predicted Bond Parameters for this compound

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

|---|---|---|

| C-Br | ~1.90 | - |

| C-C (aromatic) | ~1.39 - 1.41 | ~120 |

| C-O | ~1.36 | - |

| O-CH₃ | ~1.43 | - |

| C-O-C | - | ~117 |

| C-C-Br | - | ~120 |

Note: These values are estimations based on data from analogous structures and standard bond lengths.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be governed by a combination of weak intermolecular forces. Halogen bonding, a noncovalent interaction involving the electrophilic region of a halogen atom, is expected to be a significant contributor to the crystal lattice stability. Bromine atoms can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the methoxy groups or the π-system of the benzene ring.

Conformational Analysis and Rotational Barriers of Methoxy Groups in this compound

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating these conformational preferences and the energy barriers to rotation. researchgate.net For related methoxy-substituted benzenes, it has been shown that the most stable conformations arise from a balance between minimizing steric repulsion and maximizing π-conjugation of the methoxy oxygen's lone pairs with the aromatic ring. rsc.org In the case of this compound, it is likely that the methoxy groups adopt a conformation where the methyl groups are directed away from the bromine atoms, leading to a twisted, non-planar arrangement. The rotational barrier would be the energy required to force the methoxy group through a planar or eclipsed conformation relative to the adjacent bromine atoms.

Investigation of Tautomerism and Isomerism in Derivatives of this compound

Tautomerism is not a significant feature of this compound itself, as it lacks the necessary functional groups for proton transfer. However, its derivatives could potentially exhibit tautomerism. For instance, if a hydroxyl group were introduced onto the aromatic ring through a subsequent reaction, keto-enol tautomerism could become possible, although the stability of the aromatic system would heavily favor the enol form.

Isomerism is a more relevant concept. Structural isomers of this compound exist, such as 1,2,3,4-tetrabromo-5,6-dimethoxybenzene, which would have distinct physical and chemical properties due to the different substitution pattern on the benzene ring. sigmaaldrich.com Conformational isomers, or conformers, arise from the rotation of the methoxy groups, as discussed in the previous section. The existence of multiple stable conformers could be investigated using spectroscopic techniques like NMR in combination with computational modeling. researchgate.netrsc.org

Electronic Structure Investigations: HOMO/LUMO Energy Levels and Charge Distribution

The electronic structure of a molecule is fundamental to understanding its reactivity, optical properties, and electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, which act as electron-donating groups. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the C-Br bonds and the aromatic π-system, influenced by the electron-withdrawing nature of the bromine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. The HOMO and LUMO energy levels can be estimated using computational methods like DFT. researchgate.netresearchgate.net

The charge distribution within the molecule will be uneven due to the differing electronegativities of the constituent atoms. The bromine atoms will carry a partial negative charge, while the carbon atoms bonded to them will be more electrophilic. The oxygen atoms of the methoxy groups will also have a partial negative charge, influencing the electrostatic potential of the molecule. This charge distribution can be visualized through molecular electrostatic potential (MEP) maps derived from computational calculations.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Relatively high, localized on the ring and methoxy groups |

| LUMO Energy | Relatively low, associated with C-Br antibonding orbitals |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability |

Note: These are qualitative predictions based on general principles of electronic structure.

Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the bonding and molecular dynamics of a compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion and has a characteristic frequency.

For this compound, the vibrational spectrum would be complex but would feature characteristic peaks for the different functional groups. Key vibrational modes would include:

C-H stretching of the methyl groups in the methoxy substituents.

C-O stretching of the ether linkages.

Aromatic C-C stretching modes of the benzene ring.

C-Br stretching modes, which typically appear at lower frequencies.

Various bending and torsional modes , including the rocking and twisting of the methoxy groups.

Computational methods can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental spectra to aid in the assignment of the observed bands. esisresearch.org This comparison can also provide further evidence for the predicted molecular conformation, as the vibrational frequencies are sensitive to the molecular geometry.

Computational Chemistry and Theoretical Investigations of 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. physchemres.org By approximating the exchange-correlation energy, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. physchemres.org

For substituted dimethoxybenzene derivatives, DFT calculations are instrumental in understanding how substituents like bromine and methoxy (B1213986) groups influence electronic properties and intermolecular interactions. researchgate.net Studies on related compounds often employ hybrid functionals such as B3LYP or PBE0 to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.net

The MEP map reveals the charge distribution on the molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. physchemres.org In a molecule like 1,2,4,5-tetrabromo-3,6-dimethoxybenzene, the electron-withdrawing bromine atoms and electron-donating methoxy groups would create a complex potential surface. The oxygen atoms of the methoxy groups are expected to be regions of negative potential (nucleophilic sites), while the bromine atoms and regions around the hydrogen atoms of the methyl groups would likely exhibit positive potential (electrophilic sites).

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

A DFT study on related dimethoxybenzene derivatives calculated key quantum chemical descriptors, which provide a model for the type of data that would be obtained for this compound. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for a Dimethoxybenzene Derivative (Note: Data is for an analogous compound, methyl 4-bromo-3-(2-bromo-4,5-dimethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylate, and serves as an illustrative example.) researchgate.net

| Parameter | Value (B3LYP/def2-TZVP) | Definition |

| HOMO Energy | -6.83 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.25 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (Eg) | 4.58 eV | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | 6.83 eV | Energy required to remove an electron (≈ -EHOMO) |

| Electron Affinity (A) | 2.25 eV | Energy released when an electron is added (≈ -ELUMO) |

| Global Hardness (η) | 2.29 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.22 eV⁻¹ | Reciprocal of hardness, measures reactivity |

| Electronegativity (χ) | 4.54 eV | Power of an atom to attract electrons |

| Electrophilicity Index (ω) | 4.49 eV | Measure of electrophilic power |

These parameters collectively provide a detailed profile of the molecule's thermodynamic stability and reactivity. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms, allowing for the identification of intermediates and the characterization of transition states. diva-portal.orgresearchgate.net For this compound, such calculations could map out the energy landscape of potential reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions at the C-Br bonds.

By modeling the interaction of the substrate with a reactant, researchers can compute the potential energy surface along a reaction coordinate. This process involves:

Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates. chemrxiv.org

Transition State (TS) Searching: Locating the first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products. This structure represents the highest energy barrier of the reaction step.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

For example, in a hypothetical nucleophilic aromatic substitution reaction, quantum chemical calculations could determine the activation energy barriers for different pathways, clarifying whether the reaction proceeds via a Meisenheimer complex or other mechanisms. These theoretical studies provide insights that are often difficult to obtain experimentally, such as the precise geometry of the transition state and the role of specific orbitals in bond formation and breaking. diva-portal.org

Molecular Dynamics Simulations for Understanding Interactions of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While quantum methods are often limited to smaller systems or shorter timescales, MD can simulate larger systems, such as the compound in a solvent or interacting with a surface or macromolecule.

For this compound, MD simulations could be used to:

Study Solvation: Analyze how solvent molecules (e.g., water, DMSO) arrange around the solute and calculate the free energy of solvation.

Investigate Intermolecular Interactions: In a simulated condensed phase (liquid or crystal), MD can reveal the dominant non-covalent interactions, such as halogen bonding (C-Br···O/N), van der Waals forces, and π-π stacking, which dictate the material's bulk properties.

Analyze Conformational Dynamics: The methoxy groups can rotate relative to the benzene (B151609) ring. MD simulations can explore the conformational landscape, identify the most stable conformers, and calculate the energy barriers between them.

These simulations rely on a force field, a set of parameters and equations that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used.

Computational Prediction of Advanced Spectroscopic Parameters and Their Mechanistic Implications

Computational methods can predict various spectroscopic properties, which aids in the interpretation of experimental data and can provide mechanistic insights.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scispace.com Comparing computed shifts with experimental data can confirm the molecular structure. Deviations can indicate specific electronic effects or intermolecular interactions, such as hydrogen or halogen bonding.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scispace.com These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For this compound, this would allow for the identification of characteristic vibrations, such as C-Br, C-O, and benzene ring stretching modes.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, corresponding to the absorption bands in a UV-Vis spectrum. This can help understand the nature of the electronic excitations (e.g., π→π* or n→π*) and how they are influenced by the substituents.

By correlating these predicted spectroscopic parameters with molecular structure and electronic properties, a deeper mechanistic understanding of the compound's behavior can be achieved.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound and its Analogs

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a statistical relationship between the chemical structure of a series of compounds and their reactivity. These models use calculated molecular descriptors to predict the reactivity of new or untested compounds.

A hypothetical QSRR study for analogs of this compound would involve:

Building a Dataset: Assembling a series of related compounds with known experimental reactivity data (e.g., reaction rates or equilibrium constants).

Calculating Descriptors: Using computational methods (like DFT) to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation linking the descriptors to reactivity.

Validation: Testing the model's predictive power on an external set of compounds not used in the model development.

Such a model could predict the reactivity of this compound in specific reactions, even without direct experimental measurement, by simply calculating its molecular descriptors.

Theoretical Insights into Aromaticity and Electronic Delocalization in this compound

Aromaticity is a fundamental concept describing the unique stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. arxiv.orgnih.gov While the benzene ring in this compound is inherently aromatic, the substituents can modulate the degree of electron delocalization.

Several computational tools are used to quantify aromaticity:

Geometric Indicators: The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates the bond length alternation in the ring. A value close to 1 indicates high aromaticity, while lower values suggest more localized single and double bonds.

Electronic Indicators: The para-delocalization index (PDI) and the fluctuation of electron delocalization (FLU) are based on the quantum theory of atoms in molecules (QTAIM) and measure the extent of electron sharing between atoms. mdpi.comresearchgate.net

Magnetic Indicators: The Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of the ring (NICS(0)) or above it (NICS(1)). Large negative NICS values are characteristic of aromatic systems.

Environmental Fate and Transformation Mechanisms of 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene

Photolytic Degradation Pathways and Quantum Yields in Various Media

The efficiency of photolytic degradation is highly dependent on the medium. In solution, the presence of photosensitizers, such as humic acids in natural waters, can accelerate the degradation process. Conversely, quenching agents can inhibit it. Studies on dimethoxybenzene isomers have shown that photodegradation can be significantly enhanced at the air-ice interface compared to in aqueous solution. nih.gov This is attributed to a combination of factors, including increased light absorption due to bathochromic shifts and more efficient photodecay, with estimated quantum yields being 6- to 24-fold larger at the interface. nih.gov

The wavelength of light is also a determining factor. For instance, the degradation of some brominated flame retardants is much faster under UV-C irradiation compared to simulated sunlight. henrys-law.org Direct photolysis is often the dominant mechanism, as evidenced by the quantitative degradation of similar compounds in the absence of other reactants. henrys-law.org The degradation typically follows first-order kinetics. frontiersin.org

Biodegradation Pathways and Microbial Transformation Mechanisms of 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene

The biodegradation of this compound is expected to be a slow process, characteristic of many polybrominated aromatic compounds. While specific studies on this compound are limited, research on PBDEs and other brominated flame retardants indicates that microbial transformation is possible under both aerobic and anaerobic conditions. nih.gov

Under anaerobic conditions, reductive debromination is a key pathway, carried out by dehalogenating bacteria such as Dehalococcoides. nih.govfrontiersin.orgberkeley.edu These microorganisms can use brominated compounds as electron acceptors, sequentially removing bromine atoms. This process can lead to the formation of less brominated and potentially more mobile congeners. The presence of other, more easily degradable brominated compounds can sometimes accelerate the degradation of more persistent ones. nih.govfrontiersin.org

Aerobic degradation of brominated aromatic compounds is also possible, often initiated by dioxygenase enzymes that catalyze the insertion of two hydroxyl groups into the aromatic ring. ucanr.edu This can lead to ring cleavage and further degradation. Bacteria capable of degrading polychlorinated biphenyls (PCBs), such as Rhodococcus and Burkholderia species, have shown the ability to degrade some PBDEs. ucanr.edu The extent of degradation is generally inversely proportional to the number of bromine atoms. ucanr.edu The methoxy (B1213986) groups on this compound may also be subject to microbial cleavage, potentially forming hydroxylated intermediates.

Hydrolysis and Abiotic Transformation Processes in Aquatic Environments

Hydrolysis is generally not considered a major degradation pathway for aromatic ethers like this compound under typical environmental pH and temperature conditions. The ether linkage in aromatic ethers is relatively stable. numberanalytics.comnih.gov While hydrolysis can occur under strong acidic conditions, these are not representative of most natural aquatic environments. researchgate.net

Other abiotic transformation processes, aside from photolysis, are also likely to be slow. In the presence of strong oxidizing agents, such as hydroxyl radicals in the atmosphere or in sunlit surface waters, some degradation may occur. However, the high degree of bromination and the presence of electron-donating methoxy groups can influence the reactivity of the aromatic ring towards these oxidants.

Sorption and Desorption Dynamics of this compound in Environmental Matrices

Due to its chemical structure, this compound is expected to be a hydrophobic compound with a strong tendency to partition from water to organic phases. This behavior is characteristic of many brominated flame retardants. nih.govnih.gov Consequently, in aquatic systems, it is likely to adsorb strongly to suspended particulate matter and accumulate in sediments. In terrestrial environments, it will tend to bind to soil organic matter.

The sorption process reduces the concentration of the compound in the aqueous phase, thereby decreasing its bioavailability and mobility in water. However, sorbed compounds can be transported along with eroding soil particles or resuspended sediments. The strength of sorption is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). While specific values for this compound are not available, data for PBDEs show high log Koc values, indicating strong sorption. epa.govnih.gov Desorption is generally a slow process, meaning that once sorbed, the compound can persist in soil and sediment for long periods.

Volatilization and Atmospheric Transport Modeling of this compound

The potential for volatilization from soil and water surfaces and subsequent long-range atmospheric transport is an important aspect of the environmental fate of persistent organic pollutants. For compounds like this compound, this is governed by properties such as vapor pressure and the Henry's Law Constant. While specific data for this compound are lacking, information on PBDEs suggests that brominated flame retardants can undergo atmospheric transport. acs.orgoaepublish.com

The Henry's Law Constant (HLC) indicates the partitioning of a chemical between air and water at equilibrium. PBDEs generally have low HLC values, suggesting they tend to partition to water rather than air. henrys-law.orghenrys-law.org However, even with low HLCs, volatilization can be a significant process over long time scales, especially from warmer surface waters. Once in the atmosphere, these compounds can be transported over long distances, often associated with particulate matter. oaepublish.com The degree of bromination affects volatility, with less brominated compounds generally being more volatile.

Formation and Characterization of Environmental Transformation Products of this compound

The environmental transformation of this compound is expected to yield a range of products resulting from photolytic and biological degradation processes. Based on studies of similar compounds, the primary transformation products are likely to be lower brominated methoxybenzenes, formed through reductive debromination. nih.govfrontiersin.org

Hydroxylated derivatives are also potential transformation products. These can be formed through the photolytic cleavage of the methoxy group or via microbial metabolism. mdpi.com For example, the phototransformation of a dibrominated benzoquinone has been shown to yield hydroxyderivatives through a debromination-hydroxylation pathway. nih.gov Furthermore, the formation of brominated phenols as intermediates has been observed during the oxidation of phenol (B47542) in the presence of bromide. nih.gov

The complete mineralization of this compound to carbon dioxide and water is expected to be a very slow process in the environment. The intermediate transformation products may themselves be persistent and have their own toxicological properties.

Assessment of Environmental Persistence and Mobility in Simulated Systems

Based on the information available for structurally related brominated aromatic compounds, this compound is likely to be a persistent environmental contaminant. nih.govnih.govresearchgate.net Its resistance to hydrolysis and slow rates of biodegradation contribute to its persistence. While photolytic degradation can occur, it may be limited in environments with low light penetration, such as deep waters and sediments.

The mobility of this compound in the environment is expected to be relatively low in aquatic and terrestrial systems due to its strong sorption to organic matter. researchgate.netresearchgate.net This will limit its transport in dissolved form in water. However, transport can occur through the movement of contaminated soil and sediment particles. Furthermore, the potential for atmospheric transport, although likely limited, cannot be entirely discounted and could contribute to its distribution to remote areas.

Advanced Analytical Methodologies for the Detection and Quantification of 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene in Research Contexts

Chromatographic Separation Techniques for Complex Mixtures (e.g., GC-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation and identification of 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene from complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of thermally stable and volatile compounds. Due to its methoxy (B1213986) groups and brominated benzene (B151609) ring, this compound can be volatilized for GC analysis. In this technique, the compound is separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly specific identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a complementary approach, particularly for less volatile compounds or for samples that are not amenable to the high temperatures of GC. In LC-MS/MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific ion of the target compound, fragmenting it, and then analyzing the resulting fragment ions. This is particularly useful for quantifying low levels of the compound in complex environmental or biological samples.

High-Resolution Mass Spectrometry for Trace Analysis and Structural Elucidation of Transformation Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for the trace analysis of this compound and for identifying its potential transformation products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of an unknown compound. This is critical when investigating the metabolism or degradation of this compound, as it allows for the confident identification of metabolites or degradation products formed through processes like debromination or demethylation.

Multidimensional NMR Spectroscopy for Complex Structural Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. For a molecule with a complex substitution pattern like this compound, one-dimensional NMR might not be sufficient to assign all signals definitively.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond and through-space correlations between different nuclei in the molecule. These experiments are invaluable for confirming the connectivity and spatial arrangement of the atoms, thus verifying the structure of synthesized this compound and identifying any potential isomers or impurities. For instance, the synthesis of a related compound, 1,2,4,5-tetrabromo-3,6-bis(2-(2-chloroethoxy)ethoxy)benzene, was confirmed using both 1H and 13C NMR. unimi.it

Sample Preparation and Extraction Strategies for Environmental or Synthetic Matrices

The effective extraction of this compound from its matrix is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample (e.g., soil, water, synthetic reaction mixture).

For environmental samples , which are often complex and may contain the analyte at low concentrations, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed. SPE uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a small volume of solvent. LLE separates compounds based on their relative solubilities in two different immiscible liquids.

In synthetic chemistry , after a reaction to produce this compound, the crude product needs to be purified from starting materials, reagents, and byproducts. unimi.it Techniques such as crystallization, precipitation, and column chromatography are used. For instance, a synthesis of the compound involved quenching the reaction with a saturated sodium carbonate solution, followed by extraction with ethyl acetate. unimi.it

Below is an interactive table summarizing common extraction techniques:

| Extraction Technique | Sample Type | Principle | Advantages |

| Solid-Phase Extraction (SPE) | Water, biological fluids | Adsorption onto a solid sorbent | High recovery, good selectivity, small solvent volumes |

| Liquid-Liquid Extraction (LLE) | Water, reaction mixtures | Partitioning between two immiscible liquids | Simple, widely applicable |

| Column Chromatography | Synthetic reaction mixtures | Separation based on differential adsorption to a stationary phase | Good for purification of larger quantities |

Development and Validation of Analytical Methods for Research Applications

Developing a robust analytical method for this compound is essential for obtaining reliable and reproducible data in a research context. This involves a thorough validation process to ensure the method is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A hypothetical validation summary for an LC-MS/MS method for this compound is presented below:

| Validation Parameter | Result |

| Linearity (R²) | >0.99 |

| Accuracy (%) | 95-105 |

| Precision (RSD%) | <15% |

| LOD (ng/mL) | 0.1 |

| LOQ (ng/mL) | 0.5 |

Chemometric Approaches for Data Interpretation and Method Optimization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing this compound, chemometrics can be applied in several ways:

Method Optimization: Techniques like Design of Experiments (DoE) can be used to systematically optimize the parameters of an analytical method (e.g., chromatographic conditions, extraction parameters) to achieve the best possible performance.

Data Interpretation: For complex datasets, such as those generated from the analysis of environmental samples containing multiple pollutants, Principal Component Analysis (PCA) can be used to identify patterns and relationships between variables. This can help in source apportionment studies or in understanding the environmental fate of this compound.

By employing these advanced analytical and chemometric techniques, researchers can gain a comprehensive understanding of the behavior and characteristics of this compound in various research applications.

Applications of 1,2,4,5 Tetrabromo 3,6 Dimethoxybenzene and Its Derivatives in Materials Science and Organic Synthesis

Role as a Building Block in the Synthesis of Novel Organic Materials

The presence of four bromine atoms on the benzene (B151609) ring makes 1,2,4,5-Tetrabromo-3,6-dimethoxybenzene a highly functionalized scaffold for the construction of more complex organic molecules. The carbon-bromine bonds are susceptible to various cross-coupling reactions, which are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Notably, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (coupling with organoboron reagents) and the Sonogashira reaction (coupling with terminal alkynes) are widely used to functionalize aryl halides. organic-chemistry.orgnih.gov The reactivity of the bromine atoms in this compound could potentially be controlled to achieve selective substitution, allowing for the stepwise introduction of different functional groups. The directing effects of the methoxy (B1213986) groups would also influence the regioselectivity of these reactions. libretexts.orgyoutube.com

The general schemes for these reactions are presented below:

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (Ar'-B(OR)2) | Pd catalyst, Base | Aryl-substituted dimethoxybenzene |

The products of such reactions, which would be novel, highly substituted benzene derivatives, could serve as monomers for polymers, components of liquid crystals, or as precursors for dyes and pigments. The synthesis of functionalized pyrroles from tetrabromo-1-methylpyrrole via regioselective Suzuki cross-coupling reactions highlights the potential for selective functionalization of polybrominated aromatics. researchgate.net

Incorporation into Polymer Architectures for Specific Functional Properties

The difunctional or tetrafunctional nature of this compound makes it a candidate for use as a monomer or cross-linking agent in polymerization reactions. Following conversion of the bromo-substituents to other reactive groups (e.g., alkynes, boronic esters), this compound could be incorporated into the backbone of conjugated polymers. The synthesis of polymeric materials from various functionalized monomers is a well-established field. acs.org

The presence of the dimethoxybenzene core could impart specific electronic and photophysical properties to the resulting polymer. Furthermore, the high bromine content of the original monomer could be exploited to create polymers with inherent flame-retardant properties or high refractive indices. While direct studies on polymers derived from this compound are not available, the use of other brominated monomers in polymer synthesis is known. researchgate.net

Application in Organic Electronics as a Component for Semiconductors or Insulators

The electronic properties of organic materials are highly dependent on their molecular structure. The interplay of electron-donating (methoxy) and electron-withdrawing (bromo) groups in this compound suggests its potential for use in organic electronics. The introduction of sp²-hybridized boron atoms into polycyclic aromatic hydrocarbons, for example, can create materials with low-lying LUMOs, making them strong electron acceptors for applications in organic light-emitting diodes (OLEDs). researchgate.net Similarly, the modification of this compound through cross-coupling reactions could be used to tune its HOMO/LUMO energy levels for specific applications.

Derivatives of this compound could potentially be explored as:

Semiconductors: By extending the π-conjugation through the substitution of the bromine atoms, it might be possible to create materials with suitable charge transport properties. The bromination of isothianaphthene derivatives has been explored for applications in organic electronics. researchgate.net

Insulators: The interruption of conjugation by the methoxy groups and the presence of bulky bromine atoms might lead to materials with good insulating properties, which are necessary for components like gate dielectrics in organic field-effect transistors (OFETs). The grafting of bromobenzene (B47551) onto silicon surfaces has been shown to passivate interface gap states and increase the electron affinity. scispace.com

Precursor for Ligands in Coordination Chemistry and Organometallic Catalysis

Polysubstituted aromatic compounds can serve as platforms for the synthesis of complex ligands for coordination chemistry and catalysis. By replacing the bromine atoms of this compound with phosphorus- or nitrogen-containing groups, new multidentate ligands could be synthesized. The spatial arrangement of these coordinating groups would be dictated by the substitution pattern of the starting material.

For instance, the synthesis of ligands based on a 1,2,4,5-tetrakis(diphenylphosphino)benzene bridge has been reported to create multimetallic assemblies with interesting redox properties. cetjournal.it While the electronic effects of the methoxy groups would differentiate it from the aforementioned phosphine (B1218219) ligand, this compound could theoretically be a precursor to analogous ligands. The design of phenotellurazine-based redox catalysts has shown that the substitution pattern on the aromatic core is crucial for the catalytic activity. beilstein-journals.org

Mechanistic Aspects of its Potential Role as a Flame Retardant Precursor

Brominated compounds are widely used as flame retardants. wikipedia.orgnih.govcetjournal.it Their mechanism of action typically involves the release of bromine radicals upon thermal decomposition, which can interrupt the radical chain reactions of combustion in the gas phase. nih.gov The thermal decomposition of brominated flame retardants can produce a variety of smaller brominated molecules, such as brominated benzenes and phenols. murdoch.edu.au

While no specific studies on the flame retardant properties of this compound are available, its high bromine content suggests it could act as a flame retardant. Upon heating, the C-Br bonds would be expected to be the weakest and would likely cleave, releasing bromine atoms. The ether linkages might also undergo cleavage under high temperatures. wikipedia.org The thermal decomposition of a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane, has been shown to proceed via a 1,3-hydrogen shift, leading to the formation of 2,4,6-tribromophenol. acs.org A similar decomposition pathway for this compound could lead to the formation of brominated phenols and other volatile brominated species that are active in flame inhibition.

Table 2: General Products from Thermal Decomposition of Brominated Flame Retardants

| Product Class | Examples | Role in Flame Retardancy |

|---|---|---|

| Bromine Radicals | Br• | Gas-phase radical trapping |

| Hydrogen Bromide | HBr | Gas-phase radical trapping, dilution of flammable gases |

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds

The bromine atoms on the this compound molecule can participate in halogen bonding. bohrium.com A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgfrontiersin.org These interactions are directional and can be used to control the assembly of molecules in the solid state, leading to the formation of predictable supramolecular architectures. nih.gov

The four bromine atoms and two oxygen atoms of the methoxy groups in this compound provide multiple sites for potential halogen and hydrogen bonding. This could allow for the formation of complex 2D or 3D networks. The versatility of ethers as halogen bond acceptors has been demonstrated, and they can form both discrete molecular aggregates and extended supramolecular chains. nih.gov While no specific crystal structures involving this compound and its supramolecular assemblies have been reported in the searched literature, the principles of halogen bonding suggest it as a promising candidate for crystal engineering.

Development of Reference Materials for Analytical Standards

Certified Reference Materials (CRMs) are essential for the quality control of analytical measurements. There is a need for CRMs for various environmental pollutants, including brominated compounds. researchgate.netgreyhoundchrom.comsigmaaldrich.com For a compound to be used as a CRM, it must be available in high purity and be stable.

This compound, being a crystalline solid, could potentially be purified to a high degree. If a standardized and validated analytical method for its detection were developed, it could serve as a reference material for the quantification of this specific compound or as an internal standard for the analysis of other brominated aromatic compounds. Various organizations produce CRMs for a wide range of organic compounds, including brominated flame retardants and their metabolites. cpachem.comcpachem.com

Broader Context and Research Perspectives on Brominated Aromatic Compounds

Comparative Studies with Analogous Polybrominated Aromatic Compounds

1,2,4,5-Tetrabromo-3,6-dimethoxybenzene is a member of the extensive family of polyhalogenated aromatic compounds. Its structure invites comparison with several analogous molecules, which helps to contextualize its properties. Key comparators include its non-methoxylated parent, 1,2,4,5-tetrabromobenzene (B48376), and its chlorinated counterpart, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

1,2,4,5-tetrabromobenzene (C₆H₂Br₄) is a foundational compound used as a building block for materials like liquid crystals and fluorescent dyes. wikipedia.org The addition of two methoxy (B1213986) groups to this backbone to form this compound introduces significant electronic and steric changes. Methoxy groups are strong electron-donating groups, which can alter the reactivity of the aromatic ring. nih.gov

Comparison with the chlorinated analog, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, highlights the effect of the specific halogen atom. Bromine is larger and less electronegative than chlorine, which influences bond lengths, bond angles, and intermolecular interactions such as halogen bonding. These differences can affect the crystal packing and solid-state properties of the compounds.

Furthermore, this compound can be compared to naturally occurring and synthetic polybrominated diphenyl ethers (PBDEs), which have been the subject of extensive research due to their use as flame retardants and their presence in the environment. nih.govnih.gov While structurally different due to the ether linkage, PBDEs share the characteristic of having a polybrominated aromatic system, often with methoxy or hydroxy substituents. nih.gov The study of such compounds provides a framework for understanding the potential behavior and properties of other polybrominated aromatics.

Table 1: Comparison of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 19403-94-2 | C₈H₆Br₄O₂ | Reference Compound |

| 1,2,4,5-Tetrabromobenzene | 636-28-2 | C₆H₂Br₄ | Lacks methoxy groups wikipedia.org |

| 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene | 944-78-5 | C₈H₆Cl₄O₂ | Chlorine instead of bromine atoms nist.govnih.gov |

| 1,2,4,5-Tetrabromo-3,6-dimethylbenzene | 23488-38-2 | C₈H₆Br₄ | Methyl instead of methoxy groups sigmaaldrich.com |

Structure-Reactivity Relationships within the Class of Brominated Dimethoxybenzenes

The reactivity of brominated dimethoxybenzenes is governed by the interplay between the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing, sterically bulky bromine atoms. Methoxy groups are activating substituents that direct incoming electrophiles to the ortho and para positions. nsf.govrsc.org However, in this compound, all available positions on the benzene (B151609) ring are substituted. This high degree of substitution makes further electrophilic aromatic substitution reactions highly unlikely without forcing conditions that could lead to decomposition or rearrangement.

The key to its reactivity lies in the potential modification of its existing substituents or its use in reactions where the aromatic ring acts as a central scaffold. For instance, the bromine atoms can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the formation of new carbon-carbon bonds. This makes such compounds potential precursors for more complex molecules, including polymers or materials with specific electronic properties. mpg.de

A study on the bromination of 2,3-dimethoxybenzaldehyde (B126229) showed that bromine substitution has a predictable effect on the molecule's electronic properties and kinetic stability. nih.gov Generally, halogenation decreases the reactivity of the aromatic ring toward further electrophilic attack due to the inductive electron-withdrawing effect of the halogens. The steric hindrance from the four large bromine atoms in this compound would also significantly impede reactions at the methoxy groups or the aromatic core.

Impact of Halogenation and Methoxylation on Molecular Properties and Interactions

The combination of heavy halogenation and methoxylation profoundly influences the molecular properties of the benzene ring.

Halogenation (Bromination):

Electronic Effects: Bromine atoms withdraw electron density from the aromatic ring through induction, which can be observed in the molecule's electrostatic potential map. nih.gov This deactivation generally makes the ring less susceptible to electrophilic attack.

Intermolecular Interactions: Bromine atoms are capable of forming halogen bonds (Br···O, Br···N, etc.), which are non-covalent interactions that can direct crystal packing and influence the material's bulk properties. Research on brominated benzaldehydes indicates that bromine substitution increases the prevalence of H···Br and Br···Br close-contact interactions in the crystal lattice. nih.gov

Methoxylation:

Electronic Effects: The methoxy groups donate electron density to the aromatic ring via resonance, counteracting the inductive withdrawal of the bromine atoms to some extent. nih.gov This electronic push-pull system is a key feature of the molecule.

Intermolecular Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, influencing the solubility and interaction with other molecules.

Conformation: The methoxy groups are not fixed and can rotate. Their preferred orientation is a balance between maximizing electronic conjugation with the ring and minimizing steric clashes with the adjacent large bromine atoms.

Together, these features create a highly substituted, electron-rich yet deactivated aromatic system with a high potential for specific, directed intermolecular interactions, making it an interesting candidate for crystal engineering and materials science.

Historical Development of Research on Related Chemical Structures

The study of brominated aromatic compounds has a long history, initially driven by synthetic organic chemistry and later by environmental science and materials research.

19th Century: The synthesis of simple brominated aromatics was established early on. For example, the synthesis of 1,2,4,5-tetrabromobenzene was first reported in 1865, and a purer sample was prepared using an iron(III) chloride catalyst in 1885. wikipedia.org These early studies laid the groundwork for understanding electrophilic aromatic substitution reactions.

Mid-20th Century: The development of brominated flame retardants (BFRs) marked a significant commercial application for this class of compounds. Classes like polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) became subjects of intense research, not only for their intended function but also for their environmental persistence. researchgate.net

Late 20th Century: In 1981, PBDEs were discovered to be naturally produced by marine sponges, opening a new field of research into the biosynthesis of polybrominated aromatic compounds in marine organisms. nih.gov This discovery showed that not all such compounds in the environment are from man-made sources. Research identified marine bacteria as the producers of these compounds. nih.gov

21st Century: Research has diversified significantly. The focus has expanded to include the synthesis of pure PBDE congeners for toxicological studies, the development of novel brominated compounds for use in organic electronics, and a deeper investigation into their environmental degradation pathways. nih.govmdpi.com The study of polycyclic aromatic compounds (PACs) in environmental samples, such as sediment cores, provides a historical record of pollution from sources like coal consumption. nerc.ac.uk

Table 2: Key Historical Milestones in Research on Related Brominated Aromatics

| Date | Milestone | Significance |

|---|---|---|

| 1865 | First reported synthesis of 1,2,4,5-tetrabromobenzene wikipedia.org | Early example of polybromination of an aromatic ring. |

| Mid-1900s | Commercial development of BFRs like PBDEs researchgate.net | Widespread industrial use and subsequent environmental focus. |